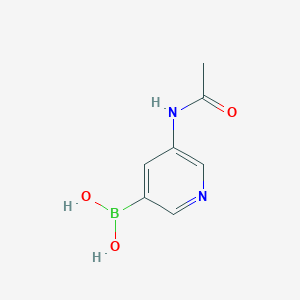

(5-Acetamidopyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Acetamidopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an acetamido group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetamidopyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 5-bromo-3-acetamidopyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (5-Acetamidopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The acetamido group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(5-Acetamidopyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Acetamidopyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The acetamido group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

(5-Methoxypyridin-3-yl)boronic acid: Similar structure but with a methoxy group instead of an acetamido group.

(5-Chloropyridin-3-yl)boronic acid: Contains a chlorine atom instead of an acetamido group.

(5-Bromopyridin-3-yl)boronic acid: Features a bromine atom in place of the acetamido group.

Uniqueness: (5-Acetamidopyridin-3-yl)boronic acid is unique due to the presence of the acetamido group, which can participate in additional hydrogen bonding and other interactions, potentially enhancing its reactivity and selectivity in certain chemical reactions .

Biological Activity

(5-Acetamidopyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry and biological research due to its diverse applications and biological activities. This article explores its mechanisms of action, biological activities, and relevant research findings, supported by data tables and case studies.

The structure of this compound features a boronic acid group attached to a pyridine ring with an acetamido substituent. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is crucial in various biochemical processes. In chemical reactions, it typically forms a boronate complex with target molecules, facilitating cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with palladium catalysts to form carbon-carbon bonds.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it has been shown to scavenge free radicals effectively, with an IC50 value of 0.14 µg/mL in DPPH assays, indicating strong potential for use in formulations aimed at reducing oxidative stress .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on the MCF-7 breast cancer cell line revealed a notable cytotoxic effect, with an IC50 value of 18.76 µg/mL. This suggests that this compound could be a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

This compound has shown moderate inhibition of acetylcholinesterase (IC50: 115.63 µg/mL) and high inhibition against butyrylcholinesterase (IC50: 3.12 µg/mL). Additionally, it demonstrated potent antiurease activity (IC50: 1.10 µg/mL) and antithyrosinase activity (IC50: 11.52 µg/mL), indicating its potential as a therapeutic agent in conditions like Alzheimer's disease and skin disorders .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against Escherichia coli, showing effectiveness at concentrations as low as 6.50 mg/mL. This highlights its potential application in antimicrobial formulations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure Features | Biological Activity Highlights |

|---|---|---|

| (5-Methoxypyridin-3-yl)boronic acid | Methoxy group instead of acetamido | Moderate anticancer activity |

| (5-Chloropyridin-3-yl)boronic acid | Chlorine atom substitution | Enhanced antibacterial properties |

| (5-Bromopyridin-3-yl)boronic acid | Bromine atom substitution | Increased reactivity in cross-coupling |

The presence of the acetamido group in this compound allows for additional hydrogen bonding interactions, potentially enhancing its reactivity and selectivity compared to other boronic acids .

Case Studies and Research Findings

- Antioxidant and Anticancer Studies : A study evaluated the biological activities of several boron-based compounds, including this compound. The results indicated strong antioxidant activity and significant cytotoxic effects on cancer cells without harming healthy cells .

- Enzyme Inhibition Studies : Research focused on the inhibition profiles of various boronic acids revealed that this compound showed promising results against key enzymes associated with neurodegenerative diseases and metabolic disorders .

Properties

Molecular Formula |

C7H9BN2O3 |

|---|---|

Molecular Weight |

179.97 g/mol |

IUPAC Name |

(5-acetamidopyridin-3-yl)boronic acid |

InChI |

InChI=1S/C7H9BN2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h2-4,12-13H,1H3,(H,10,11) |

InChI Key |

GCFOJLZETURFGL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CN=C1)NC(=O)C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.